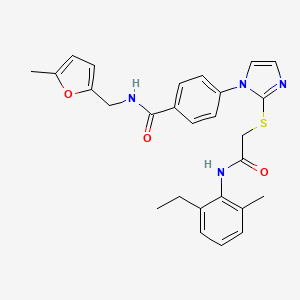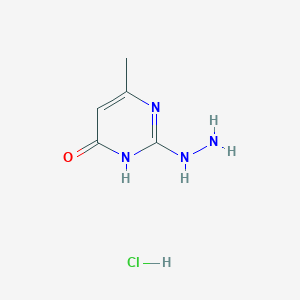
7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C13H18O2 It is a derivative of tetrahydronaphthalene, characterized by the presence of methoxy and dimethyl groups
Wissenschaftliche Forschungsanwendungen
7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1-tetralone.
Reaction Conditions: The key steps include methylation and reduction reactions. For instance, the methoxy group can be introduced via methylation using methyl iodide in the presence of a base like potassium carbonate. The reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wirkmechanismus
The mechanism of action of 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
- 7-Methoxy-1-tetralone
- 5,8-Dimethyl-1-tetralone
- 7-Methoxy-3,4-dihydronaphthalen-1-one
Comparison: Compared to these similar compounds, 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical and physical properties
Eigenschaften
IUPAC Name |
7-methoxy-5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8-7-12(15-3)9(2)13-10(8)5-4-6-11(13)14/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGCGORNMGNETB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCCC2=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)



![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)

![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2354877.png)
![4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B2354878.png)


![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)
![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)

